(1-Cyclopropylpyrrolidin-3-yl)methanamine
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Description
“(1-Cyclopropylpyrrolidin-3-yl)methanamine” is a chemical compound with the CAS Number: 1017474-07-5 . It has a molecular weight of 140.23 . The compound is also known as CPP or CCPM.
Molecular Structure Analysis
The InChI code for “(1-Cyclopropylpyrrolidin-3-yl)methanamine” is 1S/C8H16N2/c9-5-7-3-4-10 (6-7)8-1-2-8/h7-8H,1-6,9H2
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(1-Cyclopropylpyrrolidin-3-yl)methanamine” is a liquid at room temperature .
Mechanism of Action
Mode of Action
It’s worth noting that methenamine, a compound with a similar structure, is known to hydrolyze to formaldehyde in acidic environments . This suggests that (1-Cyclopropylpyrrolidin-3-yl)methanamine might also undergo similar reactions under certain conditions, but this needs to be confirmed by further studies.
Pharmacokinetics
Methenamine, a structurally similar compound, is known to have a half-life of 43 hours, with peak plasma time of 3-8 hours, and is excreted in the urine . These properties might provide some insights into the potential pharmacokinetics of (1-Cyclopropylpyrrolidin-3-yl)methanamine, but direct studies are needed to confirm this.
Action Environment
As mentioned earlier, methenamine’s action is known to be influenced by the ph of the environment . This suggests that the action of (1-Cyclopropylpyrrolidin-3-yl)methanamine might also be influenced by environmental factors such as pH, but this needs to be confirmed by further studies.
Safety and Hazards
The safety information for “(1-Cyclopropylpyrrolidin-3-yl)methanamine” includes several hazard statements: H227, H314, H335 . These codes correspond to specific hazards associated with the compound. For example, H227 indicates that the compound is combustible, H314 means it causes severe skin burns and eye damage, and H335 signifies that it may cause respiratory irritation .
properties
IUPAC Name |
(1-cyclopropylpyrrolidin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-5-7-3-4-10(6-7)8-1-2-8/h7-8H,1-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWUODUTOWYMCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598107 |
Source
|
Record name | 1-(1-Cyclopropylpyrrolidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylpyrrolidin-3-yl)methanamine | |
CAS RN |
1017474-07-5 |
Source
|
Record name | 1-(1-Cyclopropylpyrrolidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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